![molecular formula C7H5F3O3S B2559015 2,6-Difluoro-4-methoxybenzene-1-sulfonyl fluoride CAS No. 2137682-45-0](/img/structure/B2559015.png)
2,6-Difluoro-4-methoxybenzene-1-sulfonyl fluoride
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Overview
Description
2,6-Difluoro-4-methoxybenzene-1-sulfonyl fluoride, also known as DFMS or Daniloff’s Reagent, is a chemical compound used in various fields of research and industry. Its IUPAC name is 2,6-difluoro-4-methoxybenzenesulfonyl fluoride . The compound has a molecular weight of 226.18 .
Molecular Structure Analysis
The InChI code for 2,6-Difluoro-4-methoxybenzene-1-sulfonyl fluoride is1S/C7H5F3O3S/c1-13-4-2-5(8)7(6(9)3-4)14(10,11)12/h2-3H,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Organic Synthesis
Sulfonyl fluorides, including 2,6-Difluoro-4-methoxybenzene-1-sulfonyl fluoride, have found widespread applications in organic synthesis . They are used as intermediates in the synthesis of various organic compounds .
Chemical Biology
In the field of chemical biology, sulfonyl fluorides are used as covalent probes. They enable the efficient targeting of active-site amino acid residues . This makes them valuable tools for studying biological systems .
Drug Discovery
Sulfonyl fluorides are also used in drug discovery. They can selectively interact with context-specific amino acids or proteins, which makes them useful in the development of new drugs .
Materials Science
In materials science, sulfonyl fluorides are used due to their unique stability-reactivity balance . They can be used in the synthesis of functional materials .
Fluorosulfonylation
Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . 2,6-Difluoro-4-methoxybenzene-1-sulfonyl fluoride can be used in this process .
Synthesis of Sulfonyl Fluorides from Sulfonates or Sulfonic Acids
A new protocol has been developed for directly transforming sulfonates or sulfonic acids to sulfonyl fluorides . This process uses mild reaction conditions and readily available reagents .
Safety and Hazards
properties
IUPAC Name |
2,6-difluoro-4-methoxybenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3S/c1-13-4-2-5(8)7(6(9)3-4)14(10,11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSJUDPODVNCDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)S(=O)(=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-4-methoxybenzene-1-sulfonyl fluoride |
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